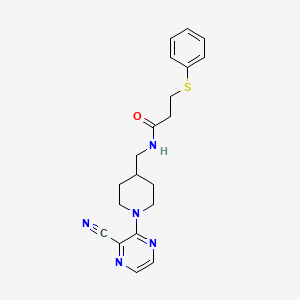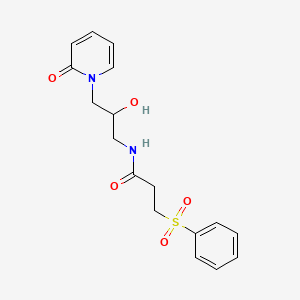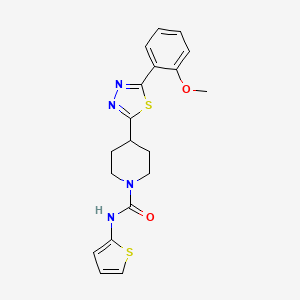
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as JNJ-54175446 and is currently being studied for its therapeutic properties.
Aplicaciones Científicas De Investigación
PET Imaging of Microglia
A significant application of compounds related to N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide is in the development of PET radiotracers for imaging microglia in the brain. Specifically, [11C]CPPC, a compound with a somewhat similar structure, targets the CSF1R, a microglia-specific marker. This advancement is critical for noninvasively imaging reactive microglia and disease-associated microglia, which are key in neuroinflammation associated with a variety of neuropsychiatric disorders, including Alzheimer’s and Parkinson’s diseases. The ability to measure microglial activity noninvasively offers significant benefits for understanding neuroinflammation and developing therapeutics targeting CSF1R (Horti et al., 2019).
Synthesis of Heterocyclic Compounds
Another application area is the synthesis of various heterocyclic compounds, such as pyrazole, thiazole, and pyridine derivatives, incorporating 2-thiazolyl moiety. These synthetic pathways are essential for creating novel compounds that can be evaluated for a wide range of biological activities. The ability to synthesize such compounds expands the chemical space available for drug discovery and development projects (Raslan et al., 2016).
Anticonvulsant Activity
Compounds structurally related to N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide have been evaluated for their anticonvulsant activity. For instance, a focused library of N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides was synthesized, aiming to create new hybrid anticonvulsant agents. These studies are crucial for the development of new medications to treat epilepsy and other seizure disorders, showcasing the potential of such compounds in neuropharmacology (Kamiński et al., 2016).
Insecticidal Activity
Additionally, dihydropiperazine neonicotinoid compounds have been synthesized and evaluated for their insecticidal activity, indicating the potential of similar structures in agricultural applications. These compounds offer a new approach to pest management, providing alternatives to existing neonicotinoids and contributing to the development of more effective and selective insecticides (Samaritoni et al., 2003).
Antitumor Activity
The synthesis and evaluation of novel pyrimidinyl pyrazole derivatives for their antitumor activity further exemplify the research applications of compounds related to N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide. These studies contribute to the ongoing search for new cancer therapies, highlighting the role of such compounds in medicinal chemistry and oncology (Naito et al., 2005).
Propiedades
IUPAC Name |
N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5OS/c21-14-18-20(23-10-9-22-18)25-11-6-16(7-12-25)15-24-19(26)8-13-27-17-4-2-1-3-5-17/h1-5,9-10,16H,6-8,11-13,15H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGSNYMMESOTXBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CCSC2=CC=CC=C2)C3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]piperazin-1-yl]-N-prop-2-enylacetamide](/img/structure/B2607815.png)
![[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-(4-methylpiperazin-1-yl)methanone](/img/structure/B2607816.png)
![(E)-2-(1H-benzo[d]imidazol-2-yl)-3-(2,4-dichlorophenyl)acrylonitrile](/img/structure/B2607817.png)




![N-(4,5-dimethylbenzo[d]thiazol-2-yl)cinnamamide](/img/structure/B2607822.png)
![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2607824.png)

![8-fluoro-2-(6-methylnicotinoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2607830.png)

![[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]acetic acid](/img/structure/B2607836.png)
![3-(4-Fluorophenyl)-7,9-dimethyl-1-[(4-methylphenyl)methyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2607837.png)